10-bromo-3-(ethylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Overview
Description
10-bromo-3-(ethylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a useful research compound. Its molecular formula is C18H14BrN5O3S and its molecular weight is 460.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.00007 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Potential Antitumor Activity
Research has explored the synthesis of various heterocyclic compounds, including triazino[5,6-d][3,1]benzoxazepine derivatives, through the interaction with different reagents. These synthesized compounds have shown potential as antitumor agents. For instance, specific compounds synthesized through this method demonstrated significant antitumor activity against human breast cell line MCF-7 and liver carcinoma cell line HepG2, highlighting the potential of such compounds in cancer research and therapy (Badrey & Gomha, 2012).
Chemical Synthesis and Drug Development
The practical synthesis of compounds with structures related to triazino[5,6-d][3,1]benzoxazepine has been developed, with potential applications in drug development. For example, an orally active CCR5 antagonist, which is crucial in HIV treatment, was synthesized using a related compound as an intermediate. This showcases the compound's role in the synthesis of complex molecules with significant therapeutic applications (Ikemoto et al., 2005).
Antimicrobial Applications
Compounds synthesized from related heterocycles have been investigated for their antimicrobial properties. For example, specific synthesized compounds were evaluated against Gram-positive and Gram-negative bacteria, showing some inhibitory action. This suggests the potential use of triazino[5,6-d][3,1]benzoxazepine derivatives in developing new antimicrobial agents (Dabholkar & Gavande, 2012).
Luminescent Material Development
Related compounds have also been used in the synthesis of luminescent materials, such as covalent-organic polymers (COPs), which have applications in detecting explosives and small organic molecules. This highlights the compound's utility in developing advanced materials for security and sensing applications (Xiang & Cao, 2012).
Properties
IUPAC Name |
10-bromo-3-ethylsulfanyl-6-(3-nitrophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5O3S/c1-2-28-18-21-17-15(22-23-18)13-9-11(19)6-7-14(13)20-16(27-17)10-4-3-5-12(8-10)24(25)26/h3-9,16,20H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHAQMSGDHVWRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC(=CC=C4)[N+](=O)[O-])N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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